molecular formula C30H31BrN2O6S B12013879 2-methylpropyl 2-{2-(4-bromophenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

2-methylpropyl 2-{2-(4-bromophenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12013879
M. Wt: 627.5 g/mol
InChI Key: YOOXNTBQALEIRE-BZZOAKBMSA-N
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Description

Isobutyl 2-[2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a bromophenyl group, a butoxybenzoyl group, and a thiazole ring

Preparation Methods

The synthesis of isobutyl 2-[2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.

    Formation of the butoxybenzoyl intermediate: This step involves the reaction of a benzoyl compound with butanol to introduce the butoxy group.

    Formation of the thiazole ring: This step involves the cyclization of appropriate precursors to form the thiazole ring.

    Coupling of intermediates: The final step involves the coupling of the bromophenyl, butoxybenzoyl, and thiazole intermediates under specific reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Isobutyl 2-[2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Isobutyl 2-[2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of isobutyl 2-[2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Isobutyl 2-[2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

    Isobutyl 2-(4-bromophenyl)-4-quinolinecarboxylate: This compound has a quinoline ring instead of a thiazole ring.

    Isobutyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate: This compound has an additional bromine atom and a quinoline ring.

    Isobutyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate: This compound has a methyl group on the quinoline ring.

Properties

Molecular Formula

C30H31BrN2O6S

Molecular Weight

627.5 g/mol

IUPAC Name

2-methylpropyl 2-[(3Z)-2-(4-bromophenyl)-3-[(4-butoxyphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H31BrN2O6S/c1-5-6-15-38-22-13-9-20(10-14-22)25(34)23-24(19-7-11-21(31)12-8-19)33(28(36)26(23)35)30-32-18(4)27(40-30)29(37)39-16-17(2)3/h7-14,17,24,34H,5-6,15-16H2,1-4H3/b25-23-

InChI Key

YOOXNTBQALEIRE-BZZOAKBMSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC(C)C)C)C4=CC=C(C=C4)Br)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC(C)C)C)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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